molecular formula C8H5F3N2O4 B13012916 Methyl3-nitro-6-(trifluoromethyl)picolinate

Methyl3-nitro-6-(trifluoromethyl)picolinate

Cat. No.: B13012916
M. Wt: 250.13 g/mol
InChI Key: LOUQVYDIDOBACL-UHFFFAOYSA-N
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Description

Methyl 3-nitro-6-(trifluoromethyl)picolinate is an organic compound that belongs to the class of picolinates. Picolinates are derivatives of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a nitro group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-6-(trifluoromethyl)picolinate typically involves the nitration of 6-(trifluoromethyl)picolinic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of Methyl 3-nitro-6-(trifluoromethyl)picolinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Methyl 3-amino-6-(trifluoromethyl)picolinate.

    Substitution: Various substituted picolinates depending on the nucleophile used.

    Hydrolysis: 3-nitro-6-(trifluoromethyl)picolinic acid.

Scientific Research Applications

Methyl 3-nitro-6-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with specific biological targets.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its structural similarity to other active compounds.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Methyl 3-nitro-6-(trifluoromethyl)picolinate can be compared to other picolinate derivatives, such as:

    Methyl 3-nitro-2-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 2-position.

    Methyl 3-nitro-4-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 4-position.

    Methyl 3-nitro-5-(trifluoromethyl)picolinate: Similar structure but with the trifluoromethyl group at the 5-position.

The uniqueness of Methyl 3-nitro-6-(trifluoromethyl)picolinate lies in the specific positioning of the nitro and trifluoromethyl groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H5F3N2O4

Molecular Weight

250.13 g/mol

IUPAC Name

methyl 3-nitro-6-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5F3N2O4/c1-17-7(14)6-4(13(15)16)2-3-5(12-6)8(9,10)11/h2-3H,1H3

InChI Key

LOUQVYDIDOBACL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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